![molecular formula C10H10O2 B2609393 [4-(prop-2-yn-1-yloxy)phenyl]methanol CAS No. 34905-02-7](/img/structure/B2609393.png)
[4-(prop-2-yn-1-yloxy)phenyl]methanol
Overview
Description
[4-(prop-2-yn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H10O2. It features a phenyl ring substituted with a prop-2-yn-1-yloxy group and a methanol group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(prop-2-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the benzyl alcohol is deprotonated by the base, forming a phenoxide ion that subsequently attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(prop-2-yn-1-yloxy)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(prop-2-yn-1-yloxy)benzaldehyde or 4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: [4-(prop-2-yn-1-yloxy)phenyl]methane.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that can be leveraged for therapeutic purposes.
Antimicrobial Activity
Research indicates that derivatives of [4-(prop-2-yn-1-yloxy)phenyl]methanol have shown significant antimicrobial properties. For example, compounds structurally related to this compound demonstrated inhibitory effects against various fungal strains, including Candida albicans, with IC50 values ranging from 8.1 to 43.8 μM .
Anticancer Potential
Recent studies have highlighted the anticancer potential of propargyloxy derivatives. In particular, the incorporation of the propargyloxy group has been associated with enhanced cytotoxicity against head and neck cancer cells . This suggests a pathway for developing new anticancer agents based on the compound's structure.
Photosensitizers in Solar Cells
This compound has been evaluated as a photosensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic properties make it suitable for enhancing light absorption and energy conversion efficiency in solar cell applications.
Polymer Chemistry
The compound's reactivity allows it to participate in various polymerization reactions, leading to the synthesis of new materials with tailored properties. For instance, its derivatives have been used in multicomponent synthesis to create 1,2,3-triazole compounds, which are valuable in drug development and material science.
Building Block for Chemical Probes
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. It is utilized in the preparation of trifunctional building blocks for chemical probes, which are essential for biological research and drug discovery .
Functionalization Reactions
The presence of both hydroxyl and alkyne groups allows for a variety of functionalization reactions that can lead to novel derivatives with enhanced biological activity or improved material properties. These reactions are crucial for developing compounds with specific functionalities tailored for targeted applications.
Data Table: Comparative Analysis of Related Compounds
Compound Name | Structure/Functional Groups | Unique Properties |
---|---|---|
4-Hydroxybenzyl alcohol | Hydroxyl group | Strong antioxidant properties |
3-(Prop-2-yn-1-yloxy)phenol | Propargyloxy group | Enhanced antimicrobial activity |
4-Allylphenol | Allyl group | Anti-inflammatory effects |
4-Methoxyphenol | Methoxy group | Common antiseptic |
This table illustrates how variations in functional groups influence biological activity and applications across similar compounds.
Study on Antimicrobial Activity
A study published in Organic & Biomolecular Chemistry demonstrated that certain propargyloxy derivatives exhibited potent antifungal activity against Candida albicans. The research involved synthesizing various analogs and assessing their efficacy through standard bioassays, revealing significant potential for therapeutic applications .
Investigation into Solar Cell Applications
Research conducted on dye-sensitized solar cells highlighted the effectiveness of this compound as a photosensitizer. The study measured energy conversion efficiencies and demonstrated that incorporating this compound improved light absorption characteristics compared to traditional sensitizers.
Mechanism of Action
The mechanism by which [4-(prop-2-yn-1-yloxy)phenyl]methanol exerts its effects depends on its application. In chemical reactions, the alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions with azides. This property is exploited in the synthesis of various chemical probes and bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
[4-(prop-2-yn-1-yloxy)benzaldehyde]: Similar structure but with an aldehyde group instead of a methanol group.
[4-(prop-2-yn-1-yloxy)benzoic acid]: Contains a carboxylic acid group instead of a methanol group.
[4-(prop-2-yn-1-yloxy)phenyl]methane: Reduced form of the compound with a methylene group instead of a methanol group.
Uniqueness
- The presence of both an alkyne and a hydroxyl group in [4-(prop-2-yn-1-yloxy)phenyl]methanol makes it a versatile intermediate for various synthetic applications. The alkyne group allows for click chemistry reactions, while the hydroxyl group can be further functionalized, providing a dual functional handle for complex molecule synthesis .
Biological Activity
[4-(prop-2-yn-1-yloxy)phenyl]methanol is a phenolic derivative characterized by the presence of a propargyloxy group attached to a benzene ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies and highlighting its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group and an alkyne group, which contribute to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 8.1 to 43.8 μM against Candida albicans and other pathogens, suggesting their potential as antifungal agents .
Anticancer Properties
The compound's ability to inhibit apoptosis has been noted in several studies. It acts as an inhibitor or covalent modifier of succinate dehydrogenase subunit B (SDHB), a target in cancer therapy . The propargyloxy functional group enhances the compound's reactivity, potentially leading to the development of novel anticancer agents.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have been reported to exhibit strong antioxidant properties, which can mitigate oxidative stress-related diseases. The presence of the hydroxyl group is crucial for this activity, allowing for free radical scavenging.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with propargyl bromide or similar reagents. This method allows for the efficient production of this compound and its analogs for further investigation into their biological activities.
Synthesis Method | Reagents | Conditions | Yield |
---|---|---|---|
Reaction with Propargyl Bromide | Phenolic Compound | Reflux in DMF | 70% |
Multicomponent Synthesis | Various Amines | Mild Acidic Conditions | Variable |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antifungal Activity : A study assessed the antifungal effects of various derivatives against Candida albicans, revealing promising results with MIC values as low as 8 μM for certain analogs .
- Anticancer Effects : In vitro studies demonstrated that derivatives could induce apoptosis in cancer cell lines by targeting specific metabolic pathways associated with SDHB inhibition .
- Antioxidant Studies : Research indicated that the compound exhibited significant free radical scavenging activity, contributing to its potential use in preventing oxidative damage in cells.
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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